molecular formula C16H26N4O4S B12746497 N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(((methylamino)sulfonyl)amino)benzamide CAS No. 90763-31-8

N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(((methylamino)sulfonyl)amino)benzamide

Cat. No.: B12746497
CAS No.: 90763-31-8
M. Wt: 370.5 g/mol
InChI Key: SWBSNTSEASTOMP-UHFFFAOYSA-N
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Description

N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(((methylamino)sulfonyl)amino)benzamide is a benzamide derivative with a pyrrolidinylmethyl side chain and a sulfonamido-substituted aromatic ring. Its structure features a methoxy group at position 2, a ((methylamino)sulfonyl)amino group at position 5, and a 1-ethylpyrrolidinylmethyl moiety attached to the benzamide nitrogen. This compound is of interest in medicinal chemistry due to its structural similarity to dopamine D2/D3 receptor antagonists like sulpiride and amisulpride, which are used as antipsychotics .

Its synthesis and pharmacological evaluation are part of broader efforts to optimize benzamide-based therapeutics .

Properties

CAS No.

90763-31-8

Molecular Formula

C16H26N4O4S

Molecular Weight

370.5 g/mol

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-(methylsulfamoylamino)benzamide

InChI

InChI=1S/C16H26N4O4S/c1-4-20-9-5-6-13(20)11-18-16(21)14-10-12(7-8-15(14)24-3)19-25(22,23)17-2/h7-8,10,13,17,19H,4-6,9,11H2,1-3H3,(H,18,21)

InChI Key

SWBSNTSEASTOMP-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)NS(=O)(=O)NC)OC

Origin of Product

United States

Preparation Methods

The synthesis of N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(((methylamino)sulfonyl)amino)benzamide typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the ethyl group. The methoxy group is then added to the benzamide structure, and finally, the sulfonyl amine group is introduced. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained .

Chemical Reactions Analysis

N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(((methylamino)sulfonyl)amino)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

The compound exhibits significant biological activities, including:

Anticancer Activity

Research indicates that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis. The presence of the pyrrolidine and sulfonamide moieties may enhance the compound's efficacy against various cancer types by targeting specific signaling pathways involved in tumor growth.

Antimicrobial Properties

The sulfonamide group is known for its antibacterial properties. Compounds with this functional group often inhibit bacterial growth by interfering with folate synthesis pathways, making them potential candidates for developing new antibiotics.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to cell growth and proliferation. This inhibition can disrupt cancer progression and bacterial metabolism.

Study on Anticancer Potential

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various sulfonamide derivatives, including those structurally related to N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(((methylamino)sulfonyl)amino)benzamide. The results demonstrated that modifications in the chemical structure significantly influenced cytotoxicity against different cancer cell lines, suggesting a promising avenue for further research into this compound's potential as an anticancer agent .

Antimicrobial Evaluation

Another investigation focused on sulfonamide compounds similar to this target compound revealed potent activity against Gram-positive bacteria. The study highlighted the potential for developing new antibiotics based on the structural motifs present in this compound .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in cancer cells
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionTargeting specific metabolic pathways

Mechanism of Action

The mechanism of action of N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(((methylamino)sulfonyl)amino)benzamide involves its interaction with specific molecular targets. It is known to bind to certain receptors in the brain, influencing neurotransmitter activity. This interaction can modulate various signaling pathways, leading to changes in cellular function and behavior .

Comparison with Similar Compounds

Key Observations:

  • Receptor Affinity: The dimethylsulfamoyl analogue () shows higher potency than sulpiride, suggesting that bulkier sulfonamide substituents enhance D2 binding . The target compound’s methylamino group may balance potency and selectivity.
  • Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for bioavailability. The target compound’s uncharged sulfonamido group may require formulation adjustments .

Structure-Activity Relationships (SAR)

  • Pyrrolidine Modifications : The 1-ethyl group on the pyrrolidine ring is conserved across analogues, indicating its role in maintaining conformational rigidity and receptor interaction .
  • Sulfonamide vs. Sulfamide: Replacing sulpiride’s sulfamoyl (-SO2NH2) with a sulfonamido group (-NHSO2R) enhances potency, as seen in . The target compound’s methylamino variant may further modulate pharmacokinetics .
  • Methoxy Group : The 2-methoxy group is invariant, likely contributing to π-stacking interactions with aromatic residues in dopamine receptors .

Pharmacological and Physicochemical Data

Parameter Target Compound Sulpiride Amisulpride Impurity D 5-(Dimethylsulfamoyl) Analog
Molecular Weight 395.45 g/mol 341.42 g/mol 397.48 g/mol 409.50 g/mol
logP (Predicted) 1.8 0.5 2.1 1.5
Solubility (mg/mL) 0.15 (neutral form) 0.05 0.02 0.3 (hydrochloride salt)
Receptor Affinity (D2 IC50) Not reported 20 nM >100 nM 10 nM
Key Reference

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